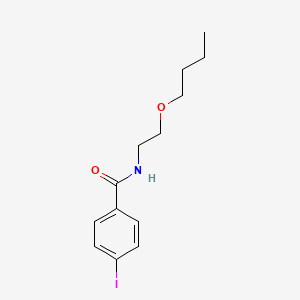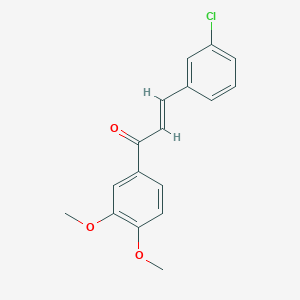
3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5 and has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions.
Mechanism of Action
3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol acts as a negative allosteric modulator of mGluR5, which means it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. This leads to a decrease in the release of glutamate and other neurotransmitters, resulting in a reduction of synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the inhibition of long-term potentiation (LTP), the reduction of excitotoxicity, the prevention of neurodegeneration, and the improvement of cognitive function. It has also been shown to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol is a highly specific and potent inhibitor of mGluR5, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. However, its use has some limitations, such as the potential for off-target effects, the need for careful dosing and administration, and the difficulty of interpreting results due to the complexity of the mGluR5 signaling pathway.
Future Directions
There are many future directions for the use of 3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol in scientific research, including the investigation of its effects on other neurotransmitter systems, the development of more selective and potent mGluR5 inhibitors, and the evaluation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the use of this compound in combination with other drugs or therapies may lead to new insights into the complex interactions between different signaling pathways in the brain.
Synthesis Methods
3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol can be synthesized by a multi-step process involving the reaction of 2-methylpyrimidine-4-carboxylic acid with 1-(2-bromoethyl)-4-methylpiperidine, followed by reduction with lithium aluminum hydride, and subsequent reaction with 5-bromo-2-hydroxybenzaldehyde. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions, such as addiction, anxiety, depression, Parkinson's disease, and fragile X syndrome. It has been shown to modulate the release of neurotransmitters, including glutamate, dopamine, and GABA, and to affect synaptic plasticity and neuronal excitability.
Properties
IUPAC Name |
3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13-19-9-7-18(21-13)15-10-14(11-17(22)12-15)5-6-16-4-2-3-8-20-16/h7,9-12,16,20,22H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJBKJSVHQEPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC(=CC(=C2)CCC3CCCCN3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5265243.png)

![2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline](/img/structure/B5265258.png)
![2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride](/img/structure/B5265261.png)
![3-{2-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5265280.png)
![8-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5265284.png)
![5-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5265295.png)
![4-methyl-N-{4-[3-(2-thienyl)acryloyl]phenyl}benzamide](/img/structure/B5265303.png)
![7H-[1,2,3]triazolo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B5265319.png)
![ethyl 1-[3-(2-methylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5265330.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5265338.png)
![4-(2,6-dimethylpyridin-3-yl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}pyrimidin-2-amine](/img/structure/B5265339.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)piperidin-1-yl]methyl}piperidin-2-one](/img/structure/B5265355.png)
